molecular formula C12H9N3O B1630210 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 89659-86-9

1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1630210
CAS No.: 89659-86-9
M. Wt: 211.22 g/mol
InChI Key: UNKBIBPHHBNVIJ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features both pyridine and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine under acidic conditions to form the benzimidazole ring, followed by cyclization to incorporate the pyridine moiety .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. Copper-catalyzed multicomponent reactions have been reported to be effective, providing high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and benzimidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole and pyridine derivatives .

Scientific Research Applications

1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its dual presence of pyridine and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This duality allows for diverse applications and interactions that are not as pronounced in similar compounds.

Properties

IUPAC Name

3-pyridin-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-13-11/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKBIBPHHBNVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008921
Record name 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89659-86-9
Record name 2-Benzimidazolinone, 1-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089659869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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